5-Bromobicyclo[3.1.1]heptan-1-amine
Description
Overview of Bridged Bicyclic Systems in Organic Chemistry
Bridged bicyclic compounds are a significant class of molecules in organic chemistry, characterized by a structure containing two rings that share two non-adjacent carbon atoms, known as bridgehead atoms. This arrangement imparts a rigid, three-dimensional geometry. Bridged bicyclic amines, which incorporate a nitrogen atom within this framework, are of particular interest in medicinal chemistry. publish.csiro.auresearchgate.net Their rigid nature can provide unique substituent vectors and favorably influence physicochemical properties. publish.csiro.au These scaffolds are noted for their high sp³ content, a molecular feature that is often correlated with success in clinical drug development. publish.csiro.auresearchgate.net The synthesis of these complex aza-cycles can be challenging, which has historically limited their representation in medicinal chemistry campaigns. researchgate.net However, recent advancements have led to more robust and functional-group-tolerant methods for their synthesis, making these valuable building blocks more accessible. publish.csiro.au
Structural Characteristics and Significance of Bicyclo[3.1.1]heptanes
The bicyclo[3.1.1]heptane (BCHep) scaffold is a prominent example of a bridged bicyclic system. researchgate.netunige.ch Its structure consists of a six-membered ring constrained by a one-carbon bridge, creating a distinctive cage-like architecture. A key feature of the bicyclo[3.1.1]heptane framework is that the substituents at the bridgehead positions (C1 and C5) have a geometric relationship that closely mimics that of meta-substituted benzene (B151609) rings. researchgate.netgoogle.comresearchgate.net This has led to the emergence of bicyclo[3.1.1]heptanes as valuable bioisosteres for meta-substituted arenes in drug discovery. researchgate.netunige.ch Replacing a flat aromatic ring with a three-dimensional, saturated scaffold like bicyclo[3.1.1]heptane can lead to improved metabolic stability and lipophilicity of drug candidates. researchgate.netunige.ch
The synthesis of functionalized bicyclo[3.1.1]heptanes has been an area of active research, with methods developed from precursors like [3.1.1]propellane. researchgate.netgoogle.comresearchgate.net These synthetic routes allow for the introduction of a variety of functional groups at the bridgehead positions, enabling the creation of diverse molecular structures for chemical and biological investigation. researchgate.netacs.org
Introduction of 5-Bromobicyclo[3.1.1]heptan-1-amine within the Context of Bicyclic Amines
This compound is a specific derivative of the bicyclo[3.1.1]heptane scaffold. It features an amine group at one bridgehead position (C1) and a bromine atom at the other (C5). The presence of these two distinct functional groups on the rigid bicyclic frame makes it a potentially versatile chemical building block. The amine group provides a site for a wide range of chemical modifications, while the bromo-substituent can participate in various organic reactions, such as cross-coupling or nucleophilic substitution.
While specific synthetic routes and detailed reactivity studies for this compound are not extensively documented in publicly available literature, related studies on 5-substituted bicyclo[3.1.1]heptyl bromides provide some context. Research on the solvolysis of these compounds has shown that the nature of the substituent at the 5-position has a profound effect on the reaction rate, primarily influenced by its inductive/field effects. publish.csiro.aupublish.csiro.au This suggests that the amine group in this compound would significantly influence the reactivity at the C5-bromo position.
Table 1: Chemical Data for this compound
| Property | Value |
|---|---|
| CAS Number | 2375192-77-9 |
| Molecular Formula | C₇H₁₂BrN |
| Molecular Weight | 190.08 g/mol |
Research Gaps and Objectives for Investigating this compound
The current body of scientific literature reveals a significant research gap concerning the specific compound this compound. While the parent bicyclo[3.1.1]heptane scaffold and other bridged bicyclic amines have garnered considerable attention, this particular bromo-amino derivative remains largely unexplored.
Key research objectives that would advance the understanding and utility of this compound include:
Development of Efficient Synthetic Routes: A primary objective would be to establish a reliable and scalable synthesis for this compound. This could involve the functionalization of bicyclo[3.1.1]heptane precursors or the development of novel cyclization strategies.
Characterization of Physicochemical Properties: Detailed characterization of its structural, electronic, and physical properties is needed. This includes spectroscopic analysis (NMR, IR, MS) and determination of properties like pKa, lipophilicity, and solid-state structure.
Exploration of Reactivity: A systematic investigation of the reactivity of both the amine and bromide functional groups is crucial. This would map out its potential for use in further chemical synthesis, such as in the construction of more complex molecules.
Investigation as a Molecular Building Block: Given its bifunctional nature and rigid scaffold, a key objective would be to explore its utility as a building block in medicinal chemistry and materials science. This would involve incorporating the 5-aminobicyclo[3.1.1]heptan-1-yl core into larger molecules to study its impact on their properties.
Addressing these research gaps would not only provide valuable data on a novel chemical entity but also potentially unlock a new and useful tool for the design and synthesis of complex, three-dimensional molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12BrN |
|---|---|
Molecular Weight |
190.08 g/mol |
IUPAC Name |
5-bromobicyclo[3.1.1]heptan-1-amine |
InChI |
InChI=1S/C7H12BrN/c8-6-2-1-3-7(9,4-6)5-6/h1-5,9H2 |
InChI Key |
QLMUJBHQQNTPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1)(C2)Br)N |
Origin of Product |
United States |
Advanced Synthetic Strategies for 5 Bromobicyclo 3.1.1 Heptan 1 Amine and Its Core Scaffold
Convergent and Divergent Synthesis Approaches to the Bicyclo[3.1.1]heptane Core
The construction of the bicyclo[3.1.1]heptane core has been approached through various innovative convergent and divergent strategies, leveraging the high reactivity of strained ring systems. These methods offer access to a range of substituted bicyclo[3.1.1]heptanes, providing a platform for the synthesis of complex molecules.
Photoinduced [3σ+2σ]-Cycloaddition Reactions utilizing Bicyclo[1.1.0]butanes and Cyclopropylamines
A novel and efficient method for the synthesis of 4-aminobicyclo[3.1.1]heptanes involves a photoinduced [3σ+2σ]-cycloaddition of bicyclo[1.1.0]butanes (BCBs) with cyclopropylamines (CPAs). nih.govacs.orgresearchgate.netnih.gov This reaction proceeds under mild and operationally simple conditions, utilizing a photoredox catalyst, such as an iridium(III) complex, and blue light irradiation. nih.gov The proposed mechanism begins with the photoexcitation of the photocatalyst, which then engages in a single-electron transfer with the cyclopropylamine (B47189) to form a radical cation. This species undergoes ring opening to generate a distonic radical cation, which then adds to the bicyclo[1.1.0]butane. A subsequent radical-polar crossover and deprotonation sequence furnishes the final aminobicyclo[3.1.1]heptane product. nih.gov
This methodology has demonstrated a broad substrate scope, tolerating a variety of functional groups on both the cyclopropylamine and the bicyclo[1.1.0]butane, including those with electron-donating and electron-withdrawing substituents. nih.gov For instance, the reaction has been successfully applied to BCBs bearing electron-poor arenes, such as those with fluorine, chlorine, and trifluoromethyl substituents, affording the corresponding products in good yields. nih.gov The resulting 4-aminobicyclo[3.1.1]heptane products can be further derivatized, highlighting the synthetic utility of this approach. nih.govacs.orgresearchgate.netnih.gov
| Bicyclo[1.1.0]butane Reactant | Cyclopropylamine Reactant | Product | Yield (%) |
| 1-Phenylbicyclo[1.1.0]butane | Cyclopropylaniline | 4-Anilino-1-phenylbicyclo[3.1.1]heptane | 85 |
| 1-(4-Fluorophenyl)bicyclo[1.1.0]butane | Cyclopropylaniline | 4-Anilino-1-(4-fluorophenyl)bicyclo[3.1.1]heptane | 78 |
| 1-(4-Chlorophenyl)bicyclo[1.1.0]butane | Cyclopropylaniline | 4-Anilino-1-(4-chlorophenyl)bicyclo[3.1.1]heptane | 82 |
| 1-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane | Cyclopropylaniline | 4-Anilino-1-(4-(trifluoromethyl)phenyl)bicyclo[3.1.1]heptane | 75 |
| 1-Phenylbicyclo[1.1.0]butane | N-(cyclopropyl)quinolin-5-amine | 1-Phenyl-N-(quinolin-5-yl)bicyclo[3.1.1]heptan-4-amine | 45 |
| 1-Phenylbicyclo[1.1.0]butane | N-(cyclopropyl)pyridin-3-amine | 1-Phenyl-N-(pyridin-3-yl)bicyclo[3.1.1]heptan-4-amine | 35 |
Amine-Promoted Cycloaddition Reactions for Heterobicyclo[3.1.1]heptanes
The synthesis of heterobicyclo[3.1.1]heptanes, which are potential bioisosteres of meta-substituted arenes, can be achieved through amine-promoted cycloaddition reactions. researchgate.net One such strategy involves a three-component reaction of bicyclo[1.1.0]butanes, hydroxylamine, and polyformaldehyde to afford 2-oxa-3-azabicyclo[3.1.1]heptanes. researchgate.net This transformation is believed to proceed via a formal dipolar [4π+2σ] cycloaddition of the bicyclo[1.1.0]butane with a nitrone generated in situ. researchgate.net
In a related approach, Lewis acid catalysis, for example with Eu(OTf)₃, can be employed for the formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones, leading to multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes. researchgate.net This method represents a significant advancement in the construction of bicyclo[3.1.1]heptane systems containing multiple heteroatoms. researchgate.net The reaction conditions are generally mild, and the process tolerates a variety of functional groups. researchgate.net
Strain-Release Radical-Polar Crossover Annulation Strategies
A unified and versatile strategy for accessing both aza- and oxa-bicyclo[3.1.1]heptanes from readily available amino or hydroxy acids has been developed, employing a strain-release radical-polar crossover annulation. chemrxiv.orgchemrxiv.orgresearchgate.netx-mol.com This method utilizes photoredox catalysis to generate radicals from redox-active esters derived from amino or hydroxy acids. chemrxiv.orgresearchgate.net These radicals then add to bicyclo[1.1.0]butanes, initiating a sequence that culminates in the formation of the bicyclo[3.1.1]heptane ring system. chemrxiv.org
This strategy has proven to be broadly applicable, successfully yielding previously inaccessible spiro- and fused-heterobicyclo[3.1.1]heptanes. chemrxiv.orgresearchgate.net A key advantage of this approach is the potential to generate enantioenriched chiral heterobicyclo[3.1.1]heptanes by using chiral amino or hydroxy acids as starting materials. chemrxiv.orgchemrxiv.orgresearchgate.net The functional groups introduced during the reaction can serve as handles for further synthetic modifications, allowing for the rapid construction of molecular complexity. researchgate.net Mechanistic studies, supported by density functional theory (DFT) calculations, point towards an oxidative radical-polar crossover mechanism and provide a rationale for the observed regioselectivity. chemrxiv.orgx-mol.com
Silver-Enabled Strategies for Accessing Polysubstituted Azabicyclo[3.1.1]heptanes
A remarkably simple and efficient silver-enabled strategy has been developed for the synthesis of polysubstituted 3-azabicyclo[3.1.1]heptanes in a single step from accessible bicyclo[1.1.0]butanes and isocyanides. researchgate.netresearchgate.netnih.gov This process is proposed to occur through a formal [3+3]/[3+2]/retro-[3+2] cycloaddition sequence. researchgate.netresearchgate.net This innovative method allows for the rapid generation of molecular complexity from simple starting materials. researchgate.netnih.gov The resulting products can be readily derivatized, further expanding the utility of this chemistry and providing access to valuable sp³-rich bicyclic building blocks. researchgate.netnih.gov
In a related silver-catalyzed dearomative [2π+2σ] cycloaddition, indoline-fused bicyclo[2.1.1]hexanes can be synthesized from N-unprotected indoles and bicyclobutane precursors. researchgate.net This strain-release dearomative cycloaddition proceeds under mild conditions, exhibits broad functional group tolerance, and can form bicyclo[2.1.1]hexanes with up to four contiguous quaternary carbon centers with high yields. researchgate.net
Furthermore, a silver-enabled formal [4π + 2σ] cycloaddition between bicyclobutanes and nitrile imines (generated in situ from hydrazonyl chlorides) provides a diverse range of 2,3-diaza-bicyclo[3.1.1]heptenes. researchgate.net These products, containing both sp²- and sp³-hybridized nitrogen atoms within the bicyclic framework, hold potential as bioisosteres for pyridines and pyridazines. researchgate.net
| Reactants | Catalyst/Reagent | Product Type | Key Features |
| Bicyclo[1.1.0]butanes, Isocyanides | Silver salt | Polysubstituted 3-azabicyclo[3.1.1]heptanes | Single operation, high complexity generation. researchgate.netresearchgate.netnih.gov |
| N-unprotected indoles, Bicyclobutane precursors | Silver catalyst | Indoline-fused bicyclo[2.1.1]hexanes | Dearomative, forms multiple quaternary centers. researchgate.net |
| Bicyclobutanes, Nitrile imines | Silver catalyst | 2,3-Diaza-bicyclo[3.1.1]heptenes | Access to bioisosteres of N-heterocycles. researchgate.net |
Regioselective and Stereoselective Construction of the Bicyclo[3.1.1]heptane Ring System
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex, well-defined three-dimensional structures like the bicyclo[3.1.1]heptane ring system. Recent advances have focused on achieving high levels of control in cycloaddition reactions to afford specific isomers.
Control of Diastereoselectivity in Cycloaddition Reactions
Significant progress has been made in controlling the diastereoselectivity of cycloaddition reactions to form bicyclo[3.1.1]heptane derivatives. For example, a diastereoselective (3+3) cycloaddition between bicyclobutanes and pyridinium (B92312) ylides yields azabicyclo[3.1.1]heptanes through a dearomatization of the pyridine (B92270) ring. rsc.org These reactions proceed under ambient conditions without the need for a catalyst or photochemistry and exhibit a broad tolerance for various functional groups. rsc.org A stereochemical model based on minimizing strain in the cyclization transition state successfully predicts the major diastereomer formed. rsc.org
In another example, the triethylamine-promoted cycloaddition of phenacylmalononitriles with o-hydroxychalcones affords multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity. rsc.org A proposed domino reaction mechanism helps to explain the observed selective formation of the cyclic products and their diastereoselectivity. rsc.org
Furthermore, regio- and diastereoselective cascade reactions of bicyclo[1.1.0]butanes have been developed to access gem-difluorinated carbocyclic rings. acs.org These examples highlight the increasing ability of synthetic chemists to direct the outcome of complex cycloaddition reactions to produce highly substituted and stereochemically defined bicyclic structures.
Enantioenriched Synthesis of Bicyclo[3.1.1]heptane Derivatives
The generation of bicyclo[3.1.1]heptane derivatives in an enantiomerically pure form is critical for their application in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. Research has led to several effective asymmetric strategies to control the stereochemistry of these rigid scaffolds.
A prominent strategy involves the use of asymmetric Lewis acid catalysis. For instance, an enantioselective formal (3+3) cycloaddition between bicyclo[1.1.0]butanes (BCBs) and nitrones has been successfully developed. nih.gov This method, utilizing a chiral Cobalt(II)/PyIPI catalyst system, facilitates the creation of hetero-bicyclo[3.1.1]heptane products with high yields and excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.govdntb.gov.ua The success of this approach relies on bidentate chelating BCB substrates, where an acyl imidazole (B134444) or pyrazole (B372694) moiety plays a crucial role in achieving stereocontrol. nih.gov
Another powerful approach employs Brønsted acid catalysis. Chiral phosphoric acids have been used to catalyze the enantioselective formal (3+3) cycloaddition of indolyl methanol (B129727) derivatives with BCBs, constructing chiral indolo-bicyclo[3.1.1]heptane scaffolds. chinesechemsoc.org Furthermore, asymmetric intramolecular Mannich reactions represent a novel method for synthesizing functionalized bicyclo[3.1.1]heptanes that possess enantiopure exocyclic amines, using a chiral sulfinamide to direct the stereochemical outcome. nih.gov
The table below summarizes key findings in the enantioselective synthesis of these derivatives.
| Catalyst System | Reaction Type | Substrates | Yield | Enantiomeric Excess (ee) | Reference |
| Chiral Co(II)/PyIPI | (3+3) Cycloaddition | Bicyclo[1.1.0]butanes & Nitrones | Up to 99% | >99% | nih.gov |
| Chiral Phosphoric Acid | (3+3) Cycloaddition | Bicyclo[1.1.0]butanes & Indolyl Methanols | - | High | chinesechemsoc.org |
| Chiral Sulfinamide | Intramolecular Mannich | Cyclobutane Aldimine | - | High | nih.gov |
| Palladium Complex | (3+3) Cycloaddition | Bicyclobutanes & Vinyl Oxiranes | - | - | thieme-connect.com |
Introduction of the Amine Functionality at the 1-Position
Installing an amine group at the bridgehead (1-position) of the bicyclo[3.1.1]heptane scaffold is a significant synthetic challenge, yet crucial for creating analogs of meta-substituted anilines. While several methods exist for aminating the bicyclo[3.1.1]heptane core, many result in substitution at other positions. For example, a well-documented photoinduced [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes and cyclopropylamines consistently yields 4-aminobicyclo[3.1.1]heptanes. nih.govresearchgate.netacs.org
A successful strategy for direct bridgehead amination involves the reaction of [3.1.1]propellane, a highly versatile precursor. A three-component dual-photoredox/copper-catalyzed coupling of [3.1.1]propellane with N-heteroarenes and iodonium (B1229267) dicarboxylates has been shown to produce bridgehead BCHep amines. domainex.co.uk This method is particularly valuable as it provides direct access to these attractive bioisosteres. domainex.co.uk
Strategic Bromination at the 5-Position within the Bicyclo[3.1.1]heptane Framework
The selective introduction of a bromine atom at the 5-position of the bicyclo[3.1.1]heptane skeleton is a key step toward the target molecule. This functionalization provides a handle for further chemical modifications. Research into the solvolysis of bridgehead bromides has necessitated the synthesis of a range of 5-substituted 1-bromobicyclo[3.1.1]heptanes. publish.csiro.au The synthetic routes developed for these studies confirm the feasibility of such substitutions. For example, the synthesis and characterization of methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate demonstrates that the framework can be brominated at the C-5 position while retaining other functionalities like a bridgehead ester. molaid.com The existence of intermediates such as (5-Bromobicyclo[3.1.1]heptyl)bromocarbene further underscores that the 5-position is accessible for bromination. acs.org These syntheses are foundational for building the specific 5-bromo-1-amino substitution pattern.
Functional Group Interconversions and Post-Synthetic Modifications for Scaffold Elaboration
Once the core 5-bromo-1-aminobicyclo[3.1.1]heptane scaffold is assembled, or during its stepwise synthesis, a variety of functional group interconversions and modifications can be employed to elaborate the structure. The inherent functionalities, such as the amine and bromo groups, as well as any ancillary groups like esters, serve as synthetic handles for downstream manipulation. chemrxiv.orgchemrxiv.org
Post-synthetic modifications are crucial for building molecular complexity and creating diverse libraries of compounds for further investigation. For example, the amine group on an aminobicyclo[3.1.1]heptane can be derivatized to form new C-N, C-O, and C-C bonds. nih.gov In other bicyclic systems, cyano groups have been selectively reduced to alcohols or hydrolyzed to amides, showcasing the potential for transforming nitrile-containing precursors. acs.org
The table below highlights several demonstrated post-synthetic modifications on bicyclo[3.1.1]heptane and related scaffolds.
| Starting Scaffold / Functional Group | Reagents / Conditions | Resulting Functional Group / Product | Reference |
| Indolo-bicyclo[3.1.1]heptane (N-H) | Benzyl bromide or Methyl iodide | N-Protected amine (N-Bn or N-Me) | chemrxiv.org |
| Indolo-bicyclo[3.1.1]heptane (Carbonyl) | NaBH₄ | Secondary alcohol | chemrxiv.org |
| Indolo-bicyclo[3.1.1]heptane (Ester) | Hydrolysis | Carboxylic acid | chemrxiv.org |
| Fused Aza-BCHep (Nitrile) | H₂O₂, K₂CO₃ | Amide | acs.org |
| Fused Aza-BCHep (Nitrile) | DIBAL-H | Primary alcohol (after reduction) | acs.org |
| 4-Anilinyl bicyclo[3.1.1]heptane | Acetonitrile, LDA | 3-Oxobutanenitrile derivative | nih.gov |
Advanced Structural Characterization and Conformational Analysis of 5 Bromobicyclo 3.1.1 Heptan 1 Amine
Application of Advanced Spectroscopic Techniques for Structural Elucidation
The definitive structure of 5-Bromobicyclo[3.1.1]heptan-1-amine is elucidated through a combination of advanced spectroscopic methods. Each technique provides unique insights into the molecular architecture.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive analysis of pinane (B1207555) derivatives, which share the bicyclo[3.1.1]heptane skeleton, using 1H and 13C NMR has demonstrated the power of these techniques in determining conformational characteristics. research-nexus.net For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These experiments would establish the connectivity between protons and carbons, confirming the bicyclic framework and the precise positions of the bromine and amine substituents. For instance, HMBC correlations would show long-range couplings from the protons on the bridgehead carbons to the carbon bearing the amine group and the carbon bonded to the bromine atom, unequivocally confirming the 1-amino and 5-bromo substitution pattern.
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact molecular weight of the compound, allowing for the determination of its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. For this compound, characteristic fragmentation would likely involve the loss of the bromine atom, the amino group, or cleavage of the bicyclic ring system, providing valuable data to corroborate the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups within a molecule. iikx.comfrontiersin.org The vibrational spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would typically appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1020-1250 cm⁻¹ range. The C-Br stretching frequency is expected in the lower frequency region, typically between 500 and 600 cm⁻¹. The various C-H stretching and bending vibrations of the bicyclic alkane framework would also be present. nih.gov
A hypothetical summary of expected spectroscopic data is presented below:
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Complex multiplets in the aliphatic region for the bicyclic protons. A distinct signal for the NH₂ protons. |
| ¹³C NMR | Signals corresponding to the bridgehead carbons, the carbon bearing the amine, the carbon bearing the bromine, and the methylene (B1212753) carbons of the rings. |
| HRMS | A molecular ion peak corresponding to the exact mass of C₇H₁₂BrN. |
| IR Spectroscopy | N-H stretching bands (~3300-3500 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹), N-H bending (~1600 cm⁻¹), C-N stretching (~1020-1250 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). |
X-ray Crystallographic Analysis of this compound and its Derivatives
For a crystalline derivative of this compound, X-ray analysis would precisely determine the geometry of the bicyclic system. It has been noted in studies of related structures that the bridgehead substituent vectors in the bicyclo[3.1.1]heptane scaffold can mimic those of meta-substituted benzenes, with an angle of approximately 120°. domainex.co.ukchemrxiv.org The analysis would also reveal the specific conformation of the six-membered ring and the orientation of the bromine and amine substituents.
| Parameter | Expected Value/Observation from X-ray Crystallography |
| Ring Conformation | A distorted boat or chair-like conformation for the six-membered ring. |
| Bridgehead Angle | The angle between the substituents at the bridgehead positions is expected to be around 120°. domainex.co.ukchemrxiv.org |
| Substituent Orientation | The precise axial or equatorial-like positioning of the bromine and amine groups would be determined. |
| Intermolecular Interactions | Hydrogen bonding involving the amine group and potential halogen bonding involving the bromine atom would be evident in the crystal packing. |
Conformational Landscape and Dynamics of the Bicyclo[3.1.1]heptane Ring System
The bicyclo[3.1.1]heptane ring system is a conformationally constrained framework. uci.eduunicamp.br Unlike simple cyclohexanes, the bridging across the 1 and 5 positions significantly restricts the conformational flexibility. The six-membered ring in the bicyclo[3.1.1]heptane system is often described as adopting a strained boat or chair-like conformation. uci.edu
Quantum chemical calculations and temperature-dependent NMR studies on related systems have shown that the bicyclo[3.1.1]heptane skeleton can undergo conformational transitions, though the energy barriers for these processes are influenced by the nature and position of substituents. researchgate.net For this compound, the bulky bromine atom and the amine group will play a significant role in dictating the preferred conformation and the dynamics of any ring inversion or flexing.
Influence of the Bromine and Amine Substituents on Molecular Geometry and Strain
The introduction of a bromine atom and an amine group onto the bicyclo[3.1.1]heptane scaffold has profound effects on its geometry and inherent ring strain.
Molecular Geometry:
Bond Lengths: The C-Br and C-N bond lengths will be influenced by the steric environment of the bicyclic system.
Bond Angles: The C-C-C bond angles within the rings are expected to deviate from the ideal tetrahedral angle of 109.5° due to the ring strain. The presence of the bulky bromine atom can cause further distortions in the local geometry. The angle across the bridgehead carbons is a key geometric parameter. chemrxiv.org
Torsional Angles: The dihedral angles within the rings will define the specific puckering of the bicyclic system.
Strain: The bicyclo[3.1.1]heptane system possesses significant strain energy due to angle strain and torsional strain. rsc.orgnasa.gov The substituents can either exacerbate or slightly alleviate this strain depending on their size and electronic properties. The bulky bromine atom is likely to introduce additional steric strain through non-bonded interactions with nearby protons on the bicyclic framework.
Stereochemical Purity and Isomer Characterization
The substitution pattern in this compound gives rise to the possibility of several stereoisomers. The bicyclo[3.1.1]heptane core itself can be chiral, and the relative positions of the bromine and amine substituents can lead to different diastereomers.
The characterization and separation of these isomers are crucial. Chiral chromatography techniques would be necessary to separate enantiomeric pairs. The absolute configuration of a chiral center can be determined by X-ray crystallography of a suitable derivative or by using chiral spectroscopic methods like Vibrational Circular Dichroism (VCD). nih.gov The relative stereochemistry of diastereomers can be established using 2D NMR techniques, particularly through the analysis of Nuclear Overhauser Effect (NOE) correlations, which provide information about the spatial proximity of different protons. For instance, an NOE between a proton on the carbon bearing the bromine and a proton near the amine group would indicate a specific relative orientation of these substituents.
Reactivity and Derivatization Chemistry of 5 Bromobicyclo 3.1.1 Heptan 1 Amine
Chemical Transformations of the Amine Functionality at C1
The primary amine at the C1 position is a versatile functional group, acting as both a base and a nucleophile. aablocks.com Its reactivity allows for numerous modifications, including acylation, alkylation, sulfonylation, and participation in cyclization reactions.
The nucleophilic nature of the primary amine at C1 allows it to readily undergo reactions with various electrophiles.
Acylation: The amine can be converted to the corresponding amide by reacting with acylating agents such as acyl chlorides or anhydrides. This transformation is typically robust and high-yielding.
Alkylation: Amine alkylation with alkyl halides is a form of nucleophilic aliphatic substitution. wikipedia.org However, this reaction can be challenging to control. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylations that can produce a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comyoutube.com For laboratory synthesis, N-alkylation is often best controlled for producing tertiary amines or quaternary ammonium salts where overalkylation is either desired or impossible. wikipedia.org
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamide. This reaction is a reliable method for protecting the amine group or for introducing specific functionalities.
| Reaction Type | Reagent | Product Type | General Structure of Product |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | N-(5-Bromobicyclo[3.1.1]heptan-1-yl)acetamide |
| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine / Quaternary Salt | 5-Bromo-N-methylbicyclo[3.1.1]heptan-1-amine |
| Sulfonylation | Toluenesulfonyl Chloride (TsCl) | Sulfonamide | N-(5-Bromobicyclo[3.1.1]heptan-1-yl)-4-methylbenzenesulfonamide |
The presence of both a nucleophilic amine and an electrophilic carbon-bromine bond within the same molecule opens the possibility for intramolecular cyclization reactions. wikipedia.org Such reactions, where two reaction sites are contained within a single molecule, often have high reaction rates due to the increased effective concentration of the reacting groups. wikipedia.org
Intramolecular reactions of haloamines can lead to the formation of cyclic structures. wikipedia.org In the case of 5-Bromobicyclo[3.1.1]heptan-1-amine, a direct intramolecular SN2 reaction would be sterically hindered and result in a highly strained polycyclic system. However, under specific conditions, such as base-mediated heterocyclization, it may be possible to form a new azatricyclic ring system. researchgate.net The feasibility and outcome of such cyclizations are highly dependent on the ring size being formed, with 5- and 6-membered rings being entropically and sterically favored. wikipedia.org
As a derivative of ammonia, the amine group is basic and can be protonated by acids to form ammonium salts. youtube.com This is a fundamental property that influences the compound's solubility and handling characteristics.
Furthermore, primary amines are effective ligands that can react with metal ions to form coordination complexes. aablocks.com The formation of such complexes can alter the physical and chemical properties of the parent molecule, including its solubility, stability, and bioavailability. nih.gov The lone pair of electrons on the nitrogen atom can coordinate to a metal center, a principle widely used in the development of metal-based drugs and catalysts.
Reactions Involving the Bromine Substituent at C5
The carbon-bromine bond at the C5 position serves as a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through organometallic intermediates and transition-metal-catalyzed cross-coupling reactions.
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that transforms an organic halide into a highly reactive organometallic compound. wikipedia.orgyoutube.com This is commonly achieved using electropositive metals or organometallic reagents. wikipedia.org
Lithium-Halogen Exchange: This reaction is typically performed using an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. ethz.ch The exchange converts the C-Br bond into a C-Li bond, creating a potent nucleophile. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org
Magnesium-Halogen Exchange (Grignard Reagent Formation): The corresponding Grignard reagent can be prepared by reacting the bromo-compound with magnesium metal (oxidative addition) or by exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). youtube.comethz.ch
Once formed, these organometallic intermediates can be "quenched" by reacting them with a wide variety of electrophiles to install new functional groups. This two-step sequence provides a powerful method for derivatization.
| Organometallic Intermediate | Quenching Electrophile | Product Type |
|---|---|---|
| Bicyclo[3.1.1]heptan-1-amino-5-lithium | Carbon Dioxide (CO₂) | Carboxylic Acid |
| Bicyclo[3.1.1]heptan-1-amino-5-lithium | Formaldehyde (HCHO) | Primary Alcohol |
| (1-Aminobicyclo[3.1.1]heptan-5-yl)magnesium bromide | Acetone ((CH₃)₂CO) | Tertiary Alcohol |
| (1-Aminobicyclo[3.1.1]heptan-5-yl)magnesium bromide | Iodine (I₂) | Iodide |
Note: The amine group would likely require protection (e.g., as a silyl (B83357) amine or amide) prior to the formation and reaction of the organometallic species to prevent side reactions.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds in modern organic synthesis. nobelprize.orgwikipedia.org These reactions typically involve an organic halide, a coupling partner, a palladium catalyst, and a base. The general mechanism involves a catalytic cycle of oxidative addition, transmetallation (for Suzuki and Sonogashira) or carbopalladation (for Heck), and reductive elimination or beta-hydride elimination. nobelprize.orgwikipedia.org
Suzuki Coupling: This reaction couples the bromo-compound with an organoboron reagent, typically a boronic acid or ester, to form a new C-C single bond. nobelprize.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nobelprize.org
Sonogashira Coupling: This reaction forms a C-C bond between the bromo-compound and a terminal alkyne. wikipedia.org It employs a palladium catalyst and typically a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly valuable for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org
Heck Reaction: The Heck reaction couples the bromo-compound with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base. wikipedia.org It is a key method for the vinylation of organic halides. mdpi.com
| Reaction Name | Coupling Partner | Product Type | Example Product |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic Acid | Aryl-substituted bicycloheptane | 5-Phenylbicyclo[3.1.1]heptan-1-amine |
| Sonogashira Coupling | Phenylacetylene | Alkynyl-substituted bicycloheptane | 5-(Phenylethynyl)bicyclo[3.1.1]heptan-1-amine |
| Heck Reaction | Styrene | Alkenyl-substituted bicycloheptane | 5-Styrylbicyclo[3.1.1]heptan-1-amine |
Note: As with organometallic reactions, the amine functionality may require protection to achieve optimal results in these coupling reactions.
Nucleophilic Substitution Reactions and Rearrangements
The reactivity of this compound in nucleophilic substitution is dictated by its two primary functional groups: the nucleophilic bridgehead amine and the electrophilic carbon bearing the bromine atom.
The primary amine at the C1 bridgehead position possesses a lone pair of electrons and can act as a nucleophile in reactions such as alkylation, acylation, and condensation. However, the reactivity of bridgehead amines can be influenced by the geometry of the bicyclic system.
Nucleophilic substitution at the C5 position, involving the displacement of the bromide, is more complex. Direct SN2 displacement at this secondary carbon is expected to be sterically hindered by the rigid, caged structure of the bicyclo[3.1.1]heptane skeleton. Reactions proceeding through an SN1 mechanism would involve the formation of a secondary carbocation at C5. Such carbocations in bicyclic systems are often prone to rapid skeletal rearrangements to alleviate ring strain.
Studies on the solvolysis of related 1-bromo-5-substituted-bicyclo[3.1.1]heptanes have demonstrated that substituents on the ring significantly influence the rate of reaction, primarily through inductive effects. acs.orgpublish.csiro.au For instance, electron-withdrawing groups dramatically retard the rate of solvolysis, while certain electron-donating groups can accelerate it through anchimeric assistance, sometimes leading to concerted ring-opening and ionization. publish.csiro.au While the substitution pattern is different in this compound, these findings underscore the sensitivity of the system to electronic effects and the potential for complex reaction pathways.
The formation of a carbocation intermediate at C5 could initiate a Wagner-Meerwein rearrangement , a class of carbocation 1,2-rearrangement reactions common in bicyclic terpenes and other strained systems. msu.eduwikipedia.orgspcmc.ac.inlscollege.ac.in This process involves the migration of a hydrogen, alkyl, or aryl group from an adjacent carbon to the cationic center, often resulting in a more stable carbocation and a rearranged carbon skeleton. spcmc.ac.in
Furthermore, the presence of the amino group introduces the possibility of intramolecular reactions. The C1 amine could act as an internal nucleophile, displacing the C5 bromide to form a tricyclic aziridinium-type intermediate. This pathway would likely be challenging due to the significant ring strain in the resulting product.
Reactivity of the Bicyclic Ring System
The bicyclo[3.1.1]heptane core is characterized by significant ring strain, which is a driving force for many of its characteristic reactions. nih.gov Modern synthetic strategies often leverage this strain to construct and functionalize the scaffold. thieme-connect.comacs.org
Ring-Opening Reactions and Rearrangement Pathways
The formation of reactive intermediates, particularly carbocations, on the bicyclo[3.1.1]heptane skeleton can lead to ring-opening or rearrangement reactions as pathways to release strain. Solvolysis studies of 1-bromobicyclo[3.1.1]heptane have shown that the intermediate bridgehead carbocation can be captured by solvent or undergo rearrangement. publish.csiro.aunih.gov
In the case of this compound, ionization of the C-Br bond would generate a secondary carbocation. This intermediate could undergo several transformations:
1,2-Hydride Shift: Migration of a hydride from an adjacent carbon (C4 or C6) to C5.
Wagner-Meerwein Rearrangement: Migration of a C-C bond, leading to a change in the ring structure. For example, migration of the C4-C5 bond could lead to a bicyclo[3.2.0]heptane system. msu.edu
Ring-Opening: In the presence of a powerful p-donor substituent, such as a methoxy (B1213986) group at the C5 position, solvolysis can proceed via a concerted ring-opening and ionization step. publish.csiro.au While the amino group at C1 is distant, through-space electronic effects could potentially influence such pathways.
These rearrangement pathways are competitive and the product distribution would depend heavily on the reaction conditions and the stability of the various cationic intermediates involved.
Functionalization at Other Positions of the Bicyclo[3.1.1]heptane Core
While this compound is already functionalized at two key positions, a variety of methods have been developed to introduce substituents at other sites on the bicyclo[3.1.1]heptane core, highlighting the versatility of this scaffold.
From [3.1.1]Propellane: A highly effective strategy for accessing functionalized bicyclo[3.1.1]heptanes involves the radical ring-opening of [3.1.1]propellane. researchgate.netspringernature.com This method allows for the introduction of a wide array of carbon- and heteroatom-based functional groups at the bridgehead positions. researchgate.net
Cycloaddition Reactions: Formal (3+2) and (2σ+2σ) cycloaddition strategies using bicyclo[1.1.0]butanes (BCBs) as precursors provide access to highly substituted and functionalized bicyclo[3.1.1]heptanes. acs.orgnih.govnih.gov These methods can install multiple substituents on the core structure in a single step.
Photocatalytic Reactions: Mild, photocatalytic Minisci-like conditions have been developed to introduce various heterocycles at the bridgehead position of the bicyclo[3.1.1]heptane system from N-hydroxyphthalimide esters. acs.orgnih.gov
These synthetic advances provide a toolkit for creating a diverse range of bicyclo[3.1.1]heptane derivatives, which could be applied to further modify the core of this compound, assuming the existing functional groups are compatible or appropriately protected.
Selective Functionalization and Orthogonal Reactivity of Multiple Sites
The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic carbon-bromine center, allows for selective and orthogonal chemical transformations. Orthogonality in this context means that two or more functional groups can be selectively manipulated in any order under different chemical conditions. sigmaaldrich.comiris-biotech.deresearchgate.net
The primary amine at C1 can undergo a range of reactions characteristic of amines, such as:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Boc/Fmoc Protection: The amine can be readily protected with groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), which are stable under a variety of conditions but can be removed selectively. iris-biotech.debiosynth.com
The secondary bromide at C5 can participate in reactions typical of alkyl halides:
Nucleophilic Substitution: Displacement by nucleophiles such as azides, cyanides, or alkoxides.
Elimination: Treatment with a strong base could lead to the formation of a double bond within the bicyclic system.
Coupling Reactions: Participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada) if converted to an organometallic or boronate derivative.
Radical Reactions: The C-Br bond can be cleaved homolytically to generate a radical intermediate for further transformations.
The distinct reactivity of these two sites enables a strategy of sequential functionalization. For example, the amine can be protected using a standard protecting group (e.g., Boc), allowing for selective manipulation of the bromide without interference from the nucleophilic amine. Following the reaction at C5, the protecting group can be removed from the amine, which can then be functionalized in a subsequent step. This orthogonal approach provides a powerful strategy for the synthesis of complex, polysubstituted bicyclo[3.1.1]heptane derivatives from a single, versatile building block. sigmaaldrich.com
Computational and Theoretical Investigations of 5 Bromobicyclo 3.1.1 Heptan 1 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Furthermore, these calculations would reveal the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity and its electronic transition properties. researchgate.net While the principles of these calculations are well-documented, specific optimized geometry and electronic property data for 5-Bromobicyclo[3.1.1]heptan-1-amine are not present in the surveyed literature. mdpi.comscispace.com
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and ground state properties of molecules. pku.edu.cnaps.org For this compound, DFT studies would be instrumental in determining properties such as the total energy, electron density distribution, and dipole moment. These properties are essential for predicting the molecule's behavior in various chemical environments.
DFT calculations can also provide insights into the molecule's stability and reactivity. escholarship.org However, a search of existing literature did not yield any specific DFT studies focused on the ground state properties of this particular compound.
Computational Modeling of Reaction Pathways and Transition States
Understanding the mechanisms of chemical reactions is a primary goal of computational chemistry. By modeling reaction pathways, chemists can identify the transition states and intermediates that govern the transformation of reactants into products. For this compound, this could involve studying its potential synthesis routes or its reactivity with other chemical species.
Computational modeling can determine the activation energies of these pathways, providing a quantitative measure of the reaction rates. mdpi.comacs.org A study on the solvolysis of the related compound 1-bromobicyclo[3.1.1]heptane suggests the kind of computational investigation that would be valuable, but similar studies for the 5-bromo-1-amino derivative are absent from the literature. unige.chpitt.edu
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecules are not static entities; they are in constant motion. Molecular dynamics (MD) simulations provide a way to study these dynamic processes, including conformational changes and intermolecular interactions. nih.govmdpi.com For this compound, MD simulations could reveal the preferred conformations of the bicyclic ring system and the orientation of the bromo and amino substituents.
These simulations are also crucial for understanding how the molecule interacts with solvents and other molecules, which is vital for predicting its behavior in solution and its potential biological activity. oatext.comlambris.com Despite the power of this technique, no specific MD simulation studies for this compound have been reported.
Prediction of Spectroscopic Properties and Experimental Validation
Computational methods are frequently used to predict various spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
While the methodology for such predictions is well-established, the absence of computational studies on this compound means that there are no predicted spectroscopic data to compare with potential experimental findings. researchgate.net
Theoretical Insights into Strain Energy and Stability of the Bicyclo[3.1.1]heptane Scaffold
The bicyclo[3.1.1]heptane framework is known to possess significant ring strain due to its constrained geometry. snnu.edu.cn Theoretical calculations are essential for quantifying this strain energy and understanding how it influences the molecule's stability and reactivity. The substituents at the 1 and 5 positions would further modulate this strain.
Studies on related bicyclic systems have explored the relationship between structure and stability, but a focused theoretical analysis of the strain energy in this compound is not available. researchgate.net The synthesis and properties of various bicyclo[3.1.1]heptane derivatives have been a subject of interest, highlighting the importance of this structural motif in medicinal chemistry. nih.govresearchgate.netresearchgate.netresearchgate.net
Applications of 5 Bromobicyclo 3.1.1 Heptan 1 Amine in Advanced Organic Synthesis
5-Bromobicyclo[3.1.1]heptan-1-amine as a Building Block for Complex Molecules
The bicyclo[3.1.1]heptane skeleton serves as a valuable scaffold in drug design, often acting as a bioisostere for substituted benzene (B151609) rings. These saturated, bridged ring systems offer a rigid framework for the precise spatial arrangement of substituents while maintaining favorable aliphatic properties. chemrxiv.org The presence of both a bromine atom and a primary amine in this compound provides two distinct points for chemical modification, making it a powerful tool for generating molecular complexity.
Recent synthetic advancements have focused on expanding the accessibility and diversity of substituted bicyclic cores. For instance, photochemical methods have been developed to convert simpler bicyclo[1.1.1]pentan-1-amines into a variety of polysubstituted bicyclo[3.1.1]heptan-1-amines. chemrxiv.orgnih.gov These transformations, which can proceed through imine intermediates, allow for the introduction of various substituents, leading to complex, sp3-rich primary amine building blocks. chemrxiv.orgnih.gov The resulting bicyclo[3.1.1]heptan-1-amines can then be further functionalized, for example, through reactions involving the bromine atom, to construct even more intricate molecules.
The strategic placement of the bromo and amino groups on the bicyclo[3.1.1]heptane core allows for sequential and orthogonal chemical reactions. The amine can be readily acylated, alkylated, or used in coupling reactions, while the bromine atom can participate in a wide range of transformations, including cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic substitutions, and radical reactions. This dual functionality is instrumental in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Stereodefined Precursor for the Synthesis of Novel Polycyclic and Cage Compounds
The rigid, three-dimensional nature of the bicyclo[3.1.1]heptane framework makes this compound an excellent stereodefined precursor for the synthesis of novel polycyclic and cage compounds. Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is crucial in the preparation of chiral molecules for various applications, particularly in pharmacology. rsc.orgethz.chiupac.org
The synthesis of such complex structures often involves intramolecular reactions where the predefined stereochemistry of the starting material dictates the stereochemical outcome of the product. ethz.ch For example, palladium-catalyzed intramolecular additions of aryl iodides to carbonyl groups have been shown to produce bi- and tricyclic compounds with excellent stereoselectivity. beilstein-journals.org While this specific example does not directly involve this compound, the principles of stereocontrol are directly applicable. The fixed spatial relationship between the bromo and amino groups in this compound can be exploited to direct the formation of new rings with high stereocontrol.
Furthermore, the development of synthetic methods to access polysubstituted bicyclic cores with unique exit vectors for substituents is an active area of research. nih.gov These efforts aim to expand the available chemical space for drug discovery by creating molecules with well-defined three-dimensional shapes. nih.gov The use of this compound as a starting material allows for the controlled introduction of substituents, leading to the creation of novel and complex polycyclic systems that would be difficult to access through other means.
Integration into Modular Synthetic Strategies for Library Generation
Modular synthesis, where complex molecules are assembled from a set of interchangeable building blocks, is a powerful strategy for the rapid generation of compound libraries for high-throughput screening. nih.gov The distinct reactivity of the amine and bromine functionalities in this compound makes it an ideal component for such modular approaches.
A modular strategy allows for the independent variation of different parts of a molecule in a single step, providing concise access to a diverse range of derivatives. nih.gov For example, a three-component reaction could be envisioned where the amine of this compound reacts with one component, while the bromine atom is simultaneously or sequentially coupled with another. This approach would allow for the rapid generation of a library of compounds, each with a unique combination of substituents attached to the rigid bicyclo[3.1.1]heptane core.
The functional group tolerance of modern synthetic methods is a key enabler for modular synthesis. nih.gov Reactions can often be performed under mild conditions that are compatible with a wide range of functional groups, including esters, alkenes, alkynes, and heterocycles. nih.gov This allows for the incorporation of diverse and complex fragments into the final molecules, further expanding the chemical space that can be explored. The ability to use complex amines derived from natural products or pharmaceutical compounds as one of the modules further enhances the potential for discovering new bioactive molecules. nih.gov
Development of New Methodologies Utilizing the Unique Steric and Electronic Properties of the Scaffold
The unique steric and electronic properties of the bicyclo[3.1.1]heptane scaffold present both challenges and opportunities for the development of new synthetic methodologies. The rigid, cage-like structure can influence the reactivity of the functional groups attached to it, leading to novel and sometimes unexpected chemical transformations.
For instance, the strain inherent in small, bridged bicyclic systems can be harnessed to drive chemical reactions. acs.org While the strain in bicyclo[3.1.1]heptane is less pronounced than in its smaller counterpart, bicyclo[1.1.1]pentane, it can still play a role in directing reactivity. The development of methods that exploit this strain, such as strain-release functionalization, could lead to new ways of forming carbon-carbon and carbon-heteroatom bonds. acs.org
The electronic properties of the bicyclo[3.1.1]heptane system can also be exploited. The bridgehead positions have unique electronic characteristics that can influence the course of reactions. For example, the development of photochemical methods for the formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes to form bicyclo[3.1.1]heptanes highlights the potential for developing novel cycloaddition chemistry based on these strained systems. nih.gov Further investigation into the reactivity of this compound under various reaction conditions could lead to the discovery of new and synthetically useful transformations that take advantage of the unique properties of this scaffold.
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Routes for 5-Bromobicyclo[3.1.1]heptan-1-amine
The development of efficient and scalable synthetic routes is the foundational step toward exploring the utility of this compound. Current research on related structures suggests several promising avenues for future investigation. A primary goal will be to move beyond inefficient, linear syntheses which often plague bridged bicyclic systems. chemrxiv.orgchemrxiv.orgresearchgate.net
One of the most innovative future strategies involves a "building block upgrading" approach using photochemistry. Researchers have successfully converted the readily available bicyclo[1.1.1]pentan-1-amine substructure into a variety of poly-substituted bicyclo[3.1.1]heptan-1-amines. chemrxiv.orgchemrxiv.orgresearchgate.netnih.gov This method proceeds through a photochemical, formal (4+2)-cycloaddition of an intermediate imine diradical. nih.gov Future work could adapt this methodology by utilizing a brominated bicyclo[1.1.1]pentane precursor or by developing a selective post-cycloaddition bromination strategy.
Another promising direction is the ring-opening of [3.1.1]propellane. This highly strained molecule is a known precursor to the bicyclo[3.1.1]heptane (BCHep) skeleton. acs.org Future synthetic efforts could explore radical ring-opening reactions with bromine-containing reagents or a two-step sequence involving the introduction of an amine followed by selective bromination.
Furthermore, intramolecular C–H amination presents a modern and powerful strategy for constructing complex aza-cycles, including bridged bicyclic amines. acs.org A hypothetical route could involve the synthesis of a suitably functionalized bromocycloheptane (B146454) precursor that can undergo a directed C-H amination to form the bicyclic core. The synergy of light and heat activation, as demonstrated in related systems, could be pivotal for achieving high yields and scalability. acs.org
| Proposed Synthetic Strategy | Precursor(s) | Key Transformation | Potential Advantages |
| Photochemical Upgrading | Brominated Bicyclo[1.1.1]pentan-1-amine + Alkene | Imine-based formal (4+2)-cycloaddition | Use of readily available precursors; high potential for diversity. chemrxiv.orgnih.gov |
| Propellane Ring-Opening | [3.1.1]Propellane | Radical addition/amination and bromination | Direct access to the bicyclo[3.1.1]heptane core. acs.org |
| Intramolecular C-H Amination | Functionalized Bromocycloheptane | Synergistic light and heat activation | High step-economy and potential for complexity. acs.org |
Discovery of Unprecedented Reactivity Patterns of the Compound
The unique structural and electronic properties of this compound suggest that it may exhibit novel reactivity. The bicyclo[3.1.1]heptane framework is conformationally rigid and possesses significant ring strain, which can influence the reactivity of its substituents. smolecule.com
Future research should focus on a systematic investigation of the interplay between the bridgehead amine and the bromine atom at the C5 position. The nucleophilicity of the primary amine is a key parameter. Studies on the analogous bicyclo[1.1.1]pentan-1-amine have shown it to possess exceptional reactivity due to a combination of low steric hindrance and high intrinsic nucleophilicity. nih.govresearchgate.net It will be crucial to determine if the bicyclo[3.1.1]heptan-1-amine scaffold confers similar properties.
The bromine atom provides a handle for a different set of transformations. Its reactivity could be exploited in radical reactions, nucleophilic substitutions, or transition-metal-catalyzed cross-coupling reactions. A particularly interesting area for future exploration is the potential for intramolecular reactions. For instance, under specific conditions, the amine could displace the bromide, leading to the formation of a strained azatricyclic system. Understanding the factors that control these competing inter- and intramolecular pathways will be essential for harnessing the compound's synthetic potential.
Development of Catalytic Asymmetric Syntheses
As with many bioactive molecules, the stereochemistry of this compound is expected to be a critical determinant of its biological function. Therefore, the development of methods to access enantiomerically pure forms of the compound is a high-priority research direction.
Future work should aim to develop catalytic asymmetric versions of the synthetic routes outlined in section 8.1. For example, the photochemical cycloaddition could potentially be rendered asymmetric through the use of chiral catalysts or auxiliaries. While challenging, success in this area would be highly impactful.
Inspiration can be drawn from existing enantioselective methods for constructing other bridged bicyclic systems. For instance, catalytic asymmetric intramolecular Diels-Alder reactions have been used to create chiral bicyclo[m.3.1] rings with excellent enantioselectivities. rsc.org Similarly, catalytic asymmetric Michael additions have been shown to be effective in generating chiral fused- and bridged-ring ketones, which could serve as intermediates that are later converted to the target amine. nih.gov Exploring these and other modern asymmetric transformations will be key to producing single-enantiomer this compound for further study.
Advanced Computational Methodologies for Prediction and Design
In silico methods are indispensable tools in modern chemical research and will be vital for accelerating the exploration of this compound. Future research should leverage advanced computational methodologies to predict the compound's properties and guide experimental work.
Computational studies have already been used to probe the electronic and steric effects in bicyclo[3.1.1]heptane systems, revealing that the rigid framework can amplify substituent effects compared to unstrained analogues. smolecule.com Density Functional Theory (DFT) calculations could be employed to:
Predict the geometric and electronic structure of the molecule.
Model the transition states of potential synthetic reactions to assess their feasibility and predict stereochemical outcomes. smolecule.com
Calculate properties such as bond dissociation energies and molecular orbital energies to rationalize and predict the compound's reactivity patterns.
Simulate spectroscopic data (e.g., NMR spectra) to aid in the characterization of synthetic products.
By providing a deeper understanding of the molecule's intrinsic properties, computational chemistry can minimize trial-and-error experimentation, facilitate the design of more efficient synthetic routes, and help in the rational design of new derivatives with desired characteristics.
Expanding the Scope of Derivatization and Functionalization
The true value of this compound as a building block lies in its potential for derivatization. The presence of two distinct functional groups—a primary amine and an alkyl bromide—allows for a wide range of selective chemical modifications.
Future research should focus on developing a comprehensive toolbox of derivatization reactions for this scaffold. The primary amine can be readily modified through well-established reactions such as:
N-Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides.
N-Alkylation/Arylation: Introduction of alkyl or aryl groups via reductive amination or cross-coupling reactions.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Simultaneously, the bromine atom can be targeted for transformations common to alkyl halides, including:
Nucleophilic Substitution: Displacement with a variety of nucleophiles (e.g., azides, cyanides, thiols, alkoxides).
Cross-Coupling Reactions: Suzuki, Sonogashira, or Buchwald-Hartwig type couplings to form new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: To potentially introduce unsaturation into the bicyclic system.
A systematic exploration of these transformations will lead to the creation of a library of novel compounds with diverse functionalities and three-dimensional shapes, suitable for screening in drug discovery programs. Various derivatization reagents like dansyl chloride, benzoyl chloride, and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) could be employed for creating diverse libraries. nih.gov
| Functional Group | Derivatization Reaction Class | Resulting Functional Group |
| Primary Amine (-NH₂) | N-Acylation | Amide (-NHCOR) |
| Primary Amine (-NH₂) | N-Sulfonylation | Sulfonamide (-NHSO₂R) |
| Primary Amine (-NH₂) | Reductive Amination | Secondary/Tertiary Amine (-NHR, -NR₂) |
| Bromo Group (-Br) | Nucleophilic Substitution | Azide (-N₃), Nitrile (-CN), Thioether (-SR), etc. |
| Bromo Group (-Br) | Suzuki Coupling | Aryl/Vinyl Group (-Ar, -CR=CR₂) |
| Bromo Group (-Br) | Sonogashira Coupling | Alkynyl Group (-C≡CR) |
Integration into Automated Synthesis Platforms
To fully realize the potential of this compound as a scaffold for drug discovery, its synthesis and derivatization should be integrated into modern automated platforms. Automated synthesis can significantly accelerate the design-make-test-analyze cycle, enabling the rapid production and evaluation of large compound libraries. nih.govdrugtargetreview.comoxfordglobal.comrepec.org
Once a robust and reliable synthetic route to the core molecule is established, it could be adapted for flow chemistry or other automated systems. drugtargetreview.com This would allow for:
High-Throughput Synthesis: The rapid production of a diverse library of derivatives by systematically varying the reagents used for functionalization (as described in section 8.5).
Reaction Optimization: AI-driven platforms can efficiently explore a wide range of reaction conditions (temperature, concentration, catalysts) to maximize yield and purity. drugtargetreview.com
On-Demand Synthesis: The ability to quickly re-synthesize hits from a screening campaign or to produce novel analogs based on structure-activity relationship data.
By combining the unique structural features of the this compound scaffold with the power of automated synthesis and artificial intelligence, researchers can dramatically accelerate the exploration of this novel chemical space and enhance the efficiency of the drug discovery process. oxfordglobal.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
